molecular formula C22H23ClO5 B1674265 ICI 192605 CAS No. 117621-64-4

ICI 192605

Cat. No.: B1674265
CAS No.: 117621-64-4
M. Wt: 402.9 g/mol
InChI Key: WHUIENZXNGAHQI-YGPRPMEGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICI 192605 (4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl)hexenoic acid) is a potent thromboxane A2/prostaglandin H2 (TP) receptor antagonist . It selectively inhibits TP receptors, which mediate vasoconstriction and platelet aggregation, making it a critical tool in studying cardiovascular and pulmonary pathologies. Synthesized via optimized routes (55% yield improvement), its structure features a cis-configured 1,3-dioxane ring with o-chlorophenyl and o-hydroxyphenyl substituents, coupled to a hexenoic acid side chain .

Properties

IUPAC Name

(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUIENZXNGAHQI-YGPRPMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026087
Record name (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117621-64-4
Record name rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117621-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ICI 192605
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117621-64-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICI-192605
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Synthetic Pathway

The original route involved a seven-step process starting from 2-chlorobenzaldehyde and 2-hydroxyphenylacetic acid. Key intermediates included:

  • Formation of the 1,3-dioxane ring : Condensation of 2-chlorobenzaldehyde with glycerol under acidic conditions yielded a substituted 1,3-dioxane intermediate.
  • Side-chain elongation : A Wittig reaction introduced the hexenoic acid moiety, followed by hydrogenation to achieve the cis-configuration at the 5-position of the dioxane ring.

This method achieved an overall yield of 20%, limited by low stereoselectivity during hydrogenation and side reactions during the Wittig step.

Optimized Synthesis

Modifications to the original protocol increased the yield to 55% by addressing bottlenecks:

  • Catalyst selection : Switching from palladium-on-carbon to platinum oxide improved hydrogenation efficiency, enhancing cis-isomer selectivity from 65% to 92%.
  • Protecting group strategy : Temporary silylation of the hydroxyphenyl group reduced unwanted oxidation during the Wittig reaction.
  • Side-chain truncation : Replacing the heptenoic acid side chain (ICI 180080) with a hexenoic acid analog (this compound) maintained receptor affinity (pA₂ = 6.9–7.5 in rabbit aorta assays) while simplifying synthesis.

Key Reaction Conditions and Parameters

The synthesis of this compound requires precise control over reaction parameters to ensure reproducibility. Critical steps include:

Cyclocondensation for 1,3-Dioxane Formation

  • Reactants : 2-Chlorobenzaldehyde (1.2 equiv), 2-hydroxyphenylacetic acid (1.0 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene.
  • Conditions : Reflux at 110°C for 12 hours under nitrogen.
  • Outcome : 85% yield of the 1,3-dioxane intermediate, verified by ¹H NMR (δ 4.8–5.2 ppm for dioxane protons).

Wittig Olefination

  • Reagents : Hexenoic acid-derived ylide (1.5 equiv), generated in situ from triphenylphosphine and carbon tetrachloride.
  • Solvent : Dichloromethane at −20°C to minimize side reactions.
  • Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Hydrogenation for Cis-Configuration

  • Catalyst : Platinum oxide (5 wt%) in ethanol.
  • Pressure : 50 psi H₂ at 25°C for 6 hours.
  • Result : 92% cis-selectivity, confirmed by gas chromatography–mass spectrometry (GC-MS).

Analytical Characterization

Post-synthetic analysis ensures the identity and purity of this compound. Standard protocols include:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Retention time : 8.2 minutes, with ≥95% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.4–7.2 (m, 4H, aromatic), 5.3 (t, J = 6.8 Hz, 1H, olefinic), 4.6–4.4 (m, 2H, dioxane).
  • ¹³C NMR : 172.1 ppm (carboxylic acid), 128.9–115.6 ppm (aromatic carbons).

Mass Spectrometry

  • Electrospray Ionization (ESI) : m/z 403.1 [M+H]⁺, matching the molecular formula C₂₂H₂₃ClO₅.

Applications in Pharmacological Research

This compound’s utility stems from its high affinity for TP receptors (Kₐ = 0.398 nM). Notable studies include:

Vascular Pharmacology

  • Rabbit thoracic aorta assays : this compound inhibited U-46619-induced contractions with pA₂ = 6.9, demonstrating competitive antagonism.
  • Human platelet aggregation : 50% inhibition at 7.0 μM, confirming its anti-thrombotic potential.

Pulmonary Studies

  • Guinea pig trachea : Pre-treatment with 1 μM this compound blocked 80% of U-46619-mediated bronchoconstriction.

Chemical Reactions Analysis

ICI 192605 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thromboxane A2 Receptor Blockade

ICI 192605 serves as a potent thromboxane A2 receptor antagonist, which plays a significant role in platelet aggregation and vasoconstriction. Research has shown that it effectively reduces thromboxane A2-mediated responses in human tissues, indicating its potential utility in managing conditions characterized by excessive platelet activation and vasoconstriction .

Case Study: Platelet Aggregation

In a study involving patients with secondary Raynaud's syndrome, the effects of this compound on platelet aggregation were evaluated. The administration of this compound resulted in a significant decrease in platelet aggregation induced by U46619 (a thromboxane A2 analog), demonstrating its efficacy in modulating platelet function and improving blood flow in peripheral vascular conditions .

Asthma Management

This compound has been explored for its potential role in asthma treatment due to its ability to inhibit thromboxane A2, which is known to contribute to bronchoconstriction. In clinical trials, the compound was tested for its effects on airway responsiveness and inflammation in asthmatic patients. Although results showed promise, further studies are required to establish definitive therapeutic benefits .

Myocardial Ischemia and Arrhythmias

The compound has also been investigated for its effects on myocardial ischemia and arrhythmias. Initial studies indicated that this compound could improve outcomes in these conditions by reducing thromboxane A2-mediated vasoconstriction and enhancing myocardial perfusion .

Table: Summary of Applications of this compound

Application AreaMechanism of ActionKey Findings
Cardiovascular DiseasesThromboxane A2 receptor antagonismReduced platelet aggregation; improved blood flow
AsthmaInhibition of bronchoconstrictionPotential benefits observed; further research needed
Myocardial IschemiaEnhanced myocardial perfusionImproved outcomes noted in early studies
ArrhythmiasModulation of vascular tonePositive effects on heart rhythm disturbances

Mechanism of Action

ICI 192605 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits platelet aggregation and reverses vasoconstriction induced by thromboxane A2 and prostaglandin D2 . The molecular targets include the thromboxane A2 receptor and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

2.1 ICI 180080
  • Structure: ICI 180080 ((5Z)-7-[2,2-dimethyl-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]heptenoic acid) shares the cis-dioxane core but has a heptenoic acid side chain and lacks the o-chlorophenyl group .
  • Potency :
    • Rabbit Thoracic Aorta : pA₂ = 7.5 (ICI 180080) vs. 6.9 (ICI 192605).
    • Human Platelet Aggregation : pA₂ = 6.7 (ICI 180080) vs. 7.0 (this compound).

      Despite the shorter side chain in this compound, potency remains comparable, suggesting substituent positioning on the dioxane ring (e.g., o-chlorophenyl) enhances receptor binding .
2.2 (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic Acid (Compound 2)
  • Structure : Features a phenyl group instead of o-chlorophenyl/o-hydroxyphenyl.
  • Activity: Acts as a competitive TP antagonist but lacks activity on other prostanoid receptors. Trans-substituted analogues are inactive, emphasizing the necessity of cis-stereochemistry for receptor engagement .
2.3 SQ 29548
  • Structure: A bicyclic heptenoic acid derivative without a dioxane ring.
  • Functional Comparison :
    • In mesenteric arteries, both SQ 29548 and this compound inhibited H₂O₂-induced contractions (IC₅₀ ~10⁻⁷ M). However, neither affected thromboxane B2 (TXB2) production, confirming their receptor-level action .
2.4 GR32191
  • Activity : In human radial artery studies, GR32191 partially inhibited 15-E₂-IsoP-induced contractions, whereas this compound abolished responses entirely, highlighting superior efficacy of this compound in this model .

Pharmacological Profiles Across Tissues and Species

Compound pA₂ (Rabbit Aorta) pA₂ (Human Platelets) Key Structural Features Clinical Relevance
This compound 6.9–8.0 7.0 o-Chlorophenyl, o-hydroxyphenyl, hexenoic Inhibits PGD₂-induced bronchoconstriction in humans (3.4-fold shift)
ICI 180080 7.5 6.7 Heptenoic acid, 2-hydroxyphenyl Preclinical studies only
SQ 29548 8.2 N/A Bicyclic heptenoic acid Effective in vascular models

Mechanistic Insights and Selectivity

  • Stereochemical Dependence : Cis-dioxane configuration is critical; trans-isomers lose activity .
  • Species Variability :
    • In porcine/human bronchial arteries, this compound abolished 8-isoPGE₂-evoked contractions at 10⁻⁷ M .
    • Rabbit aortic responses to this compound (pA₂ ~6.9) were lower than in human platelets (pA₂ 7.0), suggesting tissue-specific efficacy .

Clinical and Therapeutic Implications

  • Comparative Advantages: Versus ICI 180080: Higher synthetic yield (55% vs. 20% for early routes) and comparable potency despite shorter side chain . Versus Non-Dioxane Antagonists (e.g., SQ 29548): Broader tissue applicability due to optimized substituent interactions .

Biological Activity

ICI 192605 is a potent thromboxane receptor antagonist that has garnered attention in pharmacological research due to its significant biological activity. This article delves into the compound's pharmacodynamics, its effects on various biological systems, and relevant case studies that illustrate its applications in research.

Overview of this compound

This compound is primarily known for its role as a selective antagonist of the thromboxane A2 (TXA2) receptor, which is involved in various physiological processes, including vasoconstriction and platelet aggregation. The compound's ability to inhibit these actions makes it a valuable tool in studying cardiovascular functions and related disorders.

The primary mechanism of action of this compound involves the blockade of thromboxane receptors, which leads to the inhibition of TXA2-mediated vasoconstriction and platelet aggregation. This antagonistic effect is crucial in understanding the role of thromboxanes in pathophysiological conditions such as hypertension and thrombosis.

Organ Bath Studies

In organ bath experiments, this compound demonstrated significant effects on smooth muscle contractions induced by isoprostanes. For instance, at a concentration of 106M10^{-6}M, this compound markedly suppressed contractions evoked by 8-iso PGE2, shifting the dose-response curve significantly, indicating its potency as a TXA2 receptor antagonist .

Table 1: Effects of this compound on Isoprostanes

Concentration (M)Effect on Contraction (8-iso PGE2)Observations
10810^{-8}Significant suppressionDisplacement of dose-response
10710^{-7}Near abolitionPotency too high for KB value

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different experimental setups:

  • Vasodilatory Effects : Research indicated that this compound enhanced the dilatory responses to 8-iso PGF2 alpha in rat models, suggesting a complex interaction between vasoconstrictor and vasodilator pathways .
  • Inhibition Studies : In studies involving human umbilical vein tissues, this compound was shown to effectively block contractions induced by various prostanoids, demonstrating its potential utility in managing conditions characterized by excessive vasoconstriction .
  • Thromboxane Receptor Blockade : A notable investigation revealed that this compound effectively mitigated edema caused by TCDD plus oxidative stress in animal models, showcasing its protective role against inflammatory responses .

Q & A

What experimental methodologies are recommended to validate the selectivity of ICI 192605 for thromboxane (TP) receptors in vascular studies?

To confirm TP receptor selectivity, employ competitive antagonism assays using dose-response curves for agonists like U46619 (a TP agonist) and assess shifts in potency (e.g., pA2 values). For example, in human bronchial and vascular smooth muscle studies, this compound (10⁻⁸–10⁻⁷ M) significantly inhibited 8-isoPGE₂-evoked contractions, confirming TP receptor mediation . Include control experiments with non-TP agonists (e.g., histamine) to rule out off-target effects, as demonstrated in bronchoconstriction trials where this compound did not alter histamine responses .

How can researchers optimize this compound concentrations for in vitro studies to balance efficacy and cytotoxicity?

Dose optimization should rely on pA2 values (a measure of antagonist affinity) and tissue-specific response curves. For instance, 10⁻⁸ M this compound reduced 8-isoPGE₂-induced contractions by ~50% in human radial arteries, while 10⁻⁷ M abolished responses entirely . Pre-test concentration ranges (e.g., 10⁻⁹–10⁻⁵ M) in pilot studies, as shown in isoprostane experiments . Consider tissue sensitivity differences: canine pulmonary veins required higher doses for inhibition compared to human tissues .

What are the key considerations for designing studies comparing this compound’s effects across species (e.g., human vs. canine)?

Account for interspecies variability in TP receptor expression and coupling mechanisms. For example, 8-isoPGE₂ caused robust contractions in human pulmonary arteries but minimal responses in canine arteries . Use parallel assays for receptor density (e.g., radioligand binding) and downstream signaling (e.g., Rho kinase activation) to contextualize functional differences. Include tissue-specific controls, such as testing endothelial modulation, as this compound’s efficacy varied in endothelium-intact vs. denuded vessels .

How should researchers address contradictory data on this compound’s vasodilatory effects in certain tissues?

Contradictory findings (e.g., relaxation in human pulmonary veins but not arteries) may reflect tissue-specific receptor isoforms or cross-talk with other pathways (e.g., EP/DP receptors) . To resolve this:

  • Test co-administration with receptor-specific blockers (e.g., AH 6809 for EP/DP receptors) .
  • Measure secondary messengers (e.g., Ca²⁺ flux, Rho kinase activity) to identify alternative signaling mechanisms .
  • Replicate experiments across multiple tissue donors to assess biological variability .

What advanced techniques are critical for analyzing this compound’s role in thromboxane-mediated oxidative stress models?

In oxidative stress models (e.g., H₂O₂-induced hypertension), combine functional assays with biochemical profiling:

  • Quantify thromboxane B₂ (TXB₂) production via ELISA to link this compound’s effects to TXA₂ synthesis inhibition .
  • Use phospholipase A₂ (PLA₂) and cyclooxygenase (COX) inhibitors (e.g., quinacrine, indomethacin) to dissect upstream pathways .
  • Employ Rho kinase inhibitors (e.g., Y27632) to determine if this compound’s vasorelaxation involves kinase crosstalk .

How can in vitro findings with this compound be translated to in vivo models of thromboxane-driven diseases?

  • Dose Equivalence : Adjust concentrations based on pharmacokinetic profiles (e.g., bioavailability, half-life). Human trials used oral doses (100 mg) to achieve plasma levels sufficient for TP blockade .
  • Endpoint Selection : Monitor functional outcomes (e.g., bronchoconstriction via sGaw measurements) and biomarkers (e.g., urinary isoprostanes) .
  • Model Validity : Use hypertensive rodent models (e.g., SHR) to replicate enhanced TXA₂ signaling, as this compound reversed H₂O₂-induced hypercontractility in SHR mesenteric arteries .

What statistical approaches are recommended for analyzing dose-response data with this compound?

  • Nonlinear Regression : Fit log-concentration vs. response curves to calculate EC₅₀/IC₅₀ values .
  • Paired Comparisons : Use Wilcoxon signed-rank tests for crossover trials (e.g., pre- vs. post-antagonist responses) .
  • Repeated Measures ANOVA : Assess tolerance effects in tissues exposed to repeated agonist challenges .

How can researchers mitigate confounding factors when studying this compound in complex physiological systems?

  • Tissue Preparation : Standardize protocols for endothelial preservation/removal, as endothelial-derived factors modulate TP responses .
  • Pharmacological Controls : Include TP receptor-independent agonists (e.g., KCl) to confirm assay integrity .
  • Batch Testing : Use tissues from multiple donors to control for genetic/phenotypic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICI 192605
Reactant of Route 2
Reactant of Route 2
ICI 192605

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.